molecular formula C18H14O4 B11156257 6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one

6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11156257
M. Wt: 294.3 g/mol
InChI Key: JFIUEDSTMHEBEL-UHFFFAOYSA-N
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Description

6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 and have since been widely studied for their medicinal properties . This particular compound is notable for its unique structure, which includes an acetyl group, a hydroxy group, a methyl group, and a phenyl group attached to the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one typically involves the Pechmann reaction, a well-known method for producing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For this compound, 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate are used as starting materials, with sulfuric acid as the catalyst .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming increasingly common to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the acetyl group produces an alcohol .

Scientific Research Applications

6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

6-acetyl-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

6-acetyl-5-hydroxy-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C18H14O4/c1-10-8-14-17(18(21)16(10)11(2)19)13(9-15(20)22-14)12-6-4-3-5-7-12/h3-9,21H,1-2H3

InChI Key

JFIUEDSTMHEBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1C(=O)C)O

Origin of Product

United States

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